(1R,4S)-(4-Benzyloxycarbonylamino-cyclopent-2-enyl)-carbamic acid tert-butyl ester
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Enantiopure Bicyclo[3.2.1]-octane Systems
This compound serves as a precursor in the synthesis of enantiopure bicyclo[3.2.1]-octane systems, which are the core structures of many biologically active natural compounds, especially tri- and tetracyclic sesqui- and diterpenes . These systems have shown significant biological activity and are used in the development of pharmaceuticals.
Development of Privileged Structures for Drug Discovery
The compound’s structure allows it to act as a semi-rigid scaffold that can display substituents in multiple spatial directions. This characteristic makes it a privileged structure in medicinal chemistry, providing a platform for the discovery of novel biologically active molecules .
Creation of Focused Chemical Libraries
Due to its functional diversity, this compound can be used to enrich focused chemical libraries. These libraries are collections of compounds with specific features that make them likely candidates for drug development .
Research on Natural-Like Products
The compound’s ability to be easily functionalized makes it an excellent candidate for the synthesis of natural-like products. These are compounds that mimic the structure and function of naturally occurring substances, which are often used in the study of biological systems .
Synthesis of Tricyclic Spirolactams
Tricyclic spirolactams are another class of compounds that can be synthesized using this compound as a starting point. Spirolactams are known for their three-dimensional structure and are considered to be privileged scaffolds in the search for new drugs .
Exploration of Drug-Like Properties
The compound is used in the exploration of drug-like properties, such as solubility, permeability, and metabolic stability. Understanding these properties is crucial for the optimization of potential drug candidates .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMUXXADWNREFP-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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